Chroman-5-amine
Overview
Description
Chroman-5-amine is a heterocyclic organic compound that belongs to the chromane family. It features a benzopyran ring system with an amine group attached at the fifth position. This compound is of significant interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Chroman-5-amine, like other chromanone derivatives, is believed to interact with a variety of biological targets. The type, number, and position of substituents connected to the chromanone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromanone derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they may interact with their targets in a variety of ways . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Chromanone derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Chromanone derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The synthesis of chromanone derivatives is known to be influenced by environmental factors such as light .
Biochemical Analysis
Biochemical Properties
It is known that chromanone derivatives, which Chroman-5-amine is part of, play a significant role in biochemical reactions
Cellular Effects
Chromanone derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Molecular Mechanism
Chromanone derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Chromanone derivatives have been shown to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Chromanone derivatives have been shown to exhibit various effects at different dosages in animal models .
Metabolic Pathways
Chromone alkaloids, which this compound is part of, are produced by a unique combination of various biosynthetic pathways .
Transport and Distribution
Chromanone derivatives have been shown to exhibit various effects on their localization or accumulation .
Subcellular Localization
Chromanone derivatives have been shown to exhibit various effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-hydroxyacetophenone and benzaldehyde.
Formation of Chroman Ring: The initial step involves the formation of the chroman ring through a condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of an acid catalyst.
Introduction of Amine Group: The chroman derivative is then subjected to a nitration reaction to introduce a nitro group at the fifth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Chroman-5-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chroman-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
Chroman-4-one: Another chromane derivative with a ketone group at the fourth position, known for its anti-inflammatory and antioxidant properties.
Chroman-2-one: A chromane derivative with a ketone group at the second position, used in the synthesis of various pharmaceuticals.
Chroman-6-amine: Similar to chroman-5-amine but with the amine group at the sixth position, exhibiting different biological activities.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific amine group allows for targeted interactions with biological molecules, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBMBKESIBFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.